molecular formula C8H7ClIN3S B2602514 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide CAS No. 131988-25-5

3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide

Cat. No. B2602514
Key on ui cas rn: 131988-25-5
M. Wt: 339.58
InChI Key: SKDWFKQVJIGJCO-UHFFFAOYSA-M
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Patent
US05264444

Procedure details

A solution of 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine (1.98 g, 10 mmol) and methyl iodide (4.25 g, 30 mmol) in acetone (10 ml) was stirred at room temperature for 16 h. The precipitate was collected by filtration to yield 3.40 g (100%) of the title compound.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[N:4][S:5][N:6]=1.[CH3:13][I:14]>CC(C)=O>[I-:14].[Cl:1][C:2]1[C:3]([C:7]2[CH:8]=[N+:9]([CH3:13])[CH:10]=[CH:11][CH:12]=2)=[N:4][S:5][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
ClC=1C(=NSN1)C=1C=NC=CC1
Name
Quantity
4.25 g
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
[I-].ClC=1C(=NSN1)C=1C=[N+](C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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